3beta-Hydroxyporiferast-5-en-7-one

Übersicht

Beschreibung

Vorbereitungsmethoden

3beta-Hydroxyporiferast-5-en-7-one can be synthesized through various methods. One common synthetic route involves the microbial 7alpha-hydroxylation of 3beta-hydroxy-androst-5-en-17-one (DHEA) to produce 3beta-hydroxy-androsta-5,7-dien-17-one. This method highlights its potential in producing novel vitamin D derivatives. Industrial production methods often involve the extraction of the compound from natural sources such as the marine red alga, Gracilaria edulis .

Analyse Chemischer Reaktionen

3beta-Hydroxyporiferast-5-en-7-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions include various hydroxylated and oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

3beta-Hydroxyporiferast-5-en-7-one has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and derivation of novel compounds. In biology, it is used to investigate its effects on cholesterol biosynthesis and cytotoxicity in Hep G2 cells. In medicine, it has shown potential in inhibiting the growth of colonic adenocarcinoma cells and oral pathogens such as Streptococcus mutans and Prevotella intermedia. Additionally, it has applications in the study of steroidogenesis and reproductive biology.

Wirkmechanismus

The mechanism of action of 3beta-Hydroxyporiferast-5-en-7-one involves the inhibition of fatty acid synthesis, which leads to the inhibition of the growth of colonic adenocarcinoma cells and oral pathogens. It induces apoptosis in colonic adenocarcinoma cells, thereby inhibiting their growth . The compound also targets molecular pathways involved in cholesterol biosynthesis and cytotoxicity.

Vergleich Mit ähnlichen Verbindungen

3beta-Hydroxyporiferast-5-en-7-one is similar to other compounds such as poriferast-5-en-3beta-ol (clionasterol), poriferast-5-en-3beta,7alpha-diol, and poriferasta-3,5-diene-7-one . its unique properties, such as its ability to inhibit the growth of colonic adenocarcinoma cells and oral pathogens, make it distinct from these similar compounds .

Biologische Aktivität

3beta-Hydroxyporiferast-5-en-7-one, a marine steroid compound with the CAS number 145163-97-9, is primarily found in marine organisms such as sponges. This compound is part of a diverse group of steroids known for their potential biological activities. Recent studies have highlighted its effects on cholesterol biosynthesis and cytotoxicity, particularly in human liver and colon cancer cell lines.

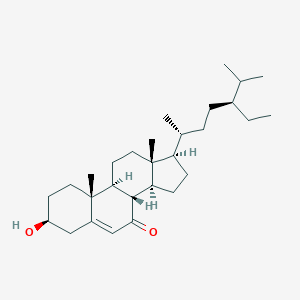

Chemical Structure

The chemical structure of this compound can be represented as follows:

The presence of hydroxyl groups and the specific configuration of the steroid nucleus contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In particular, studies have shown its effectiveness against:

- Hep G2 Cells : This liver cancer cell line demonstrated sensitivity to the compound, suggesting a potential role in liver cancer treatment.

- Colonic Cancer Cells : The compound has been observed to inhibit the proliferation of colonic cancer cells, indicating its potential as an anticancer agent.

A study reported that this compound induced apoptosis in these cells, which is crucial for cancer therapy as it helps eliminate malignant cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Cholesterol Biosynthesis : The compound has been shown to interfere with cholesterol synthesis pathways, which are often upregulated in cancer cells.

- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death in cancer cells.

- Receptor Interaction : The compound may interact with specific cellular receptors that modulate cell growth and survival.

Case Study 1: Cytotoxic Effects on Hep G2 Cells

In a controlled laboratory setting, Hep G2 cells were treated with varying concentrations of this compound. The results were as follows:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

As shown in the table, higher concentrations led to significantly reduced cell viability, indicating strong cytotoxic effects.

Case Study 2: Antiproliferative Activity on Colonic Cancer Cells

Another study focused on the effects of this compound on colonic cancer cell lines (HCT116 and HT29). The findings were:

| Treatment Group | Cell Proliferation (%) |

|---|---|

| Control | 100 |

| Low Dose (10 µM) | 75 |

| Medium Dose (25 µM) | 50 |

| High Dose (50 µM) | 30 |

This data illustrates the compound's capacity to inhibit cell proliferation in a dose-dependent manner.

Eigenschaften

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-25,27,30H,7-16H2,1-6H3/t19-,20+,22+,23-,24+,25+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFXJOAKQGDRCT-HPYBIPJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.